molecular formula C7H4ClF2N3 B14062630 6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine

6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine

Cat. No.: B14062630
M. Wt: 203.57 g/mol
InChI Key: AMMKNESBMRUELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family These compounds are known for their diverse biological activities and are widely studied in pharmaceutical chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloroimidazo[1,2-b]pyridazine with difluoromethylating agents. The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve the use of solvents such as dichloromethane, acetonitrile, and dimethyl sulfoxide, along with catalysts like palladium and copper salts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The presence of chlorine and difluoromethyl groups can influence its binding affinity and selectivity towards certain enzymes and receptors. The compound may act as an inhibitor or modulator of specific biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine is unique due to the presence of the difluoromethyl group, which can enhance its lipophilicity and metabolic stability. This makes it a valuable scaffold for designing compounds with improved pharmacokinetic properties .

Properties

Molecular Formula

C7H4ClF2N3

Molecular Weight

203.57 g/mol

IUPAC Name

6-chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H4ClF2N3/c8-5-1-2-6-11-3-4(7(9)10)13(6)12-5/h1-3,7H

InChI Key

AMMKNESBMRUELU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN2C1=NC=C2C(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.